2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol
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Overview
Description
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol is a complex organic compound that features a benzothiazole ring, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine with furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
1,2-Benzothiazole 1,1-dioxide: Shares the benzothiazole ring but lacks the furan and hydrazone components.
2-[(2E)-1-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethanol: Similar structure but with a methoxybenzylidene group instead of a furan ring.
2-[(2E)-1-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazino]ethanol: Contains a fluorobenzylidene group instead of a furan ring.
Uniqueness
The uniqueness of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(furan-2-ylmethylidene)hydrazinyl]ethanol lies in its combination of the benzothiazole and furan rings with a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C14H13N3O4S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-furan-2-ylmethylideneamino]amino]ethanol |
InChI |
InChI=1S/C14H13N3O4S/c18-8-7-17(15-10-11-4-3-9-21-11)14-12-5-1-2-6-13(12)22(19,20)16-14/h1-6,9-10,18H,7-8H2/b15-10+ |
InChI Key |
HLBLNCBFYZSKQP-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC=CO3 |
Origin of Product |
United States |
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